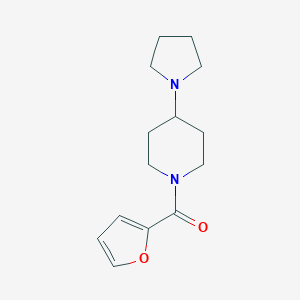![molecular formula C21H20N2O B247278 N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activation of this receptor, N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide can modulate the activity of glutamatergic synapses and improve cognitive function.
Biochemical and Physiological Effects:
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has been shown to have a range of biochemical and physiological effects, including improving synaptic plasticity, reducing inflammation, and modulating the activity of various neurotransmitter systems. It has also been shown to have neuroprotective effects, protecting against oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has several advantages as a research tool, including its selectivity for the mGluR5 receptor and its ability to modulate synaptic plasticity. However, it also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide, including its use as a therapeutic agent in neurological disorders, its potential for use in drug discovery and development, and its role in understanding the mechanisms of synaptic plasticity and neurotransmitter release. Further research is needed to fully understand the effects of N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide and its potential applications in the field of neuroscience.
Synthesis Methods
The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide involves several steps, including the reaction of 2-bromoethylpyridine with 4-bromobiphenyl, followed by N-methylation and carboxylation. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce anxiety, and alleviate symptoms of depression in animal models.
properties
Product Name |
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-methyl-4-phenyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H20N2O/c1-23(16-14-20-9-5-6-15-22-20)21(24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3 |
InChI Key |
KXMPXVOGAUYISU-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)


![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)

![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)